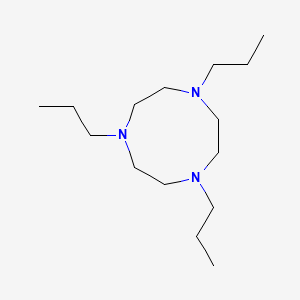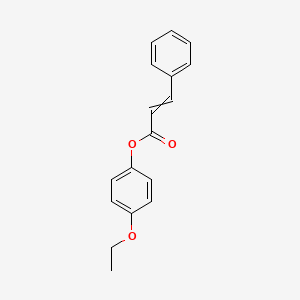
4-Ethoxyphenyl 3-phenylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxyphenyl 3-phenylprop-2-enoate is an organic compound with the molecular formula C17H16O3. It is a derivative of cinnamic acid, where the phenyl group is substituted with an ethoxy group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxyphenyl 3-phenylprop-2-enoate typically involves the esterification of 4-ethoxyphenol with cinnamic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
4-Ethoxyphenyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
科学研究应用
4-Ethoxyphenyl 3-phenylprop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 4-Ethoxyphenyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
相似化合物的比较
Similar Compounds
4-Methoxyphenyl 3-phenylprop-2-enoate: Similar structure but with a methoxy group instead of an ethoxy group.
4-Hydroxyphenyl 3-phenylprop-2-enoate: Contains a hydroxyl group instead of an ethoxy group.
4-Chlorophenyl 3-phenylprop-2-enoate: Substituted with a chlorine atom instead of an ethoxy group.
Uniqueness
4-Ethoxyphenyl 3-phenylprop-2-enoate is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility in organic solvents and potentially improve its pharmacokinetic properties compared to similar compounds.
属性
CAS 编号 |
142550-61-6 |
|---|---|
分子式 |
C17H16O3 |
分子量 |
268.31 g/mol |
IUPAC 名称 |
(4-ethoxyphenyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H16O3/c1-2-19-15-9-11-16(12-10-15)20-17(18)13-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3 |
InChI 键 |
RHHZIIMHEFKVHO-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


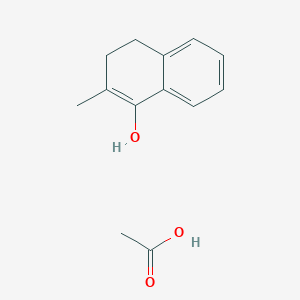

![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
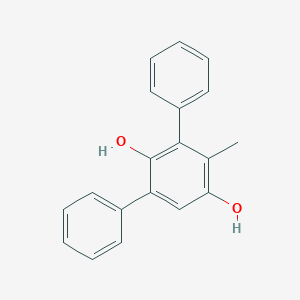
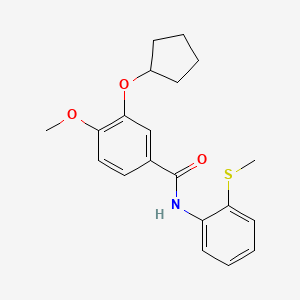
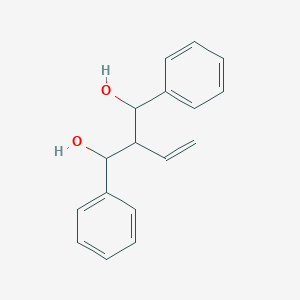
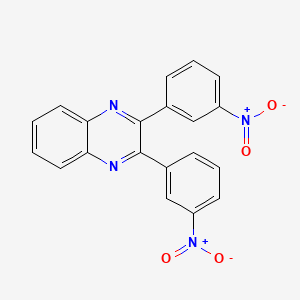
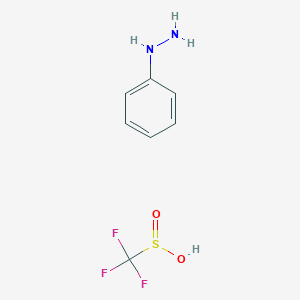
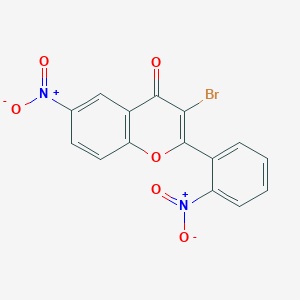
![4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione](/img/structure/B12548140.png)
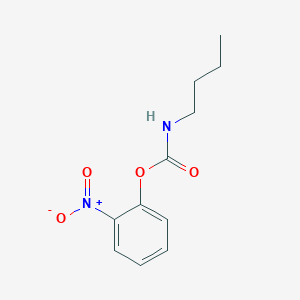
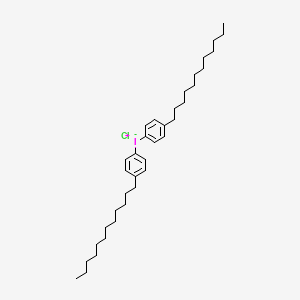
![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)
